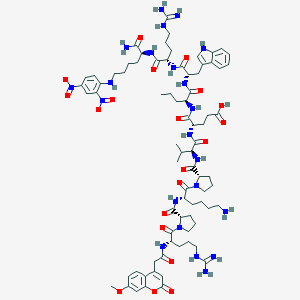![molecular formula C12H15NO2 B128145 Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate CAS No. 156545-91-4](/img/structure/B128145.png)
Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate” is a chemical compound . It is also known as “trans-4- [ [ (1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetic Acid Methyl Ester” and "Methyl 2- [trans-4- [ (tert-Butoxycarbonyl)amino]cyclohexyl]acetate" .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 205.26 . It is shipped at normal temperature and is in the form of oil .Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Biological Activity
Janibacter limosus cultures produced a tetrahydroquinoline derivative with high biological activity against bacteria and fungi, showcasing the potential of Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate derivatives in antibiotic applications (Asolkar et al., 2004).
Chemical Synthesis and Reactivity
The compound's derivatives have been utilized in synthetic chemistry, highlighting their versatility in creating complex molecules. For instance, dehydrogenation of similar compounds has been explored to generate anti-azomethine ylides stereospecifically, indicating the reactivity and potential of this compound in synthesizing nitrogen-containing heterocycles (Grigg & Heaney, 1989). Additionally, redox-neutral annulations involving dual C-H functionalization have been demonstrated with tetrahydroisoquinoline, showing the compound's utility in organic synthesis (Paul, Adili, & Seidel, 2019).
Therapeutic Potential
Tetrahydroisoquinolines, which are structurally related to this compound, have been identified as privileged scaffolds in drug discovery, especially in the areas of cancer and central nervous system disorders. Their therapeutic potential spans across various diseases, including cancer, malaria, and metabolic disorders, showcasing the wide-ranging implications of research on compounds like this compound (Singh & Shah, 2017).
Safety and Hazards
“Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate” is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBDGYQTKXXTM-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1C2=CC=CC=C2CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)










